
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’R,5’S)-3’-Hydroxycotinine is a metabolite of nicotine, which is primarily found in tobacco. This compound is formed in the liver through the oxidation of cotinine, another major nicotine metabolite. (3’R,5’S)-3’-Hydroxycotinine is of significant interest due to its role in nicotine metabolism and its potential implications in smoking-related diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3’R,5’S)-3’-Hydroxycotinine typically involves the hydroxylation of cotinine. This can be achieved through various chemical and enzymatic methods. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under mild conditions. The reaction conditions often include an aqueous buffer system, a source of oxygen, and the presence of cofactors such as NADPH.
Industrial Production Methods: Industrial production of (3’R,5’S)-3’-Hydroxycotinine may involve biocatalytic processes using engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are designed to be efficient and environmentally friendly, with high yields and enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (3’R,5’S)-3’-Hydroxycotinine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products of these reactions include various hydroxylated and oxidized derivatives of (3’R,5’S)-3’-Hydroxycotinine.
Applications De Recherche Scientifique
(3’R,5’S)-3’-Hydroxycotinine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Studied for its role in nicotine metabolism and its effects on biological systems.
Medicine: Investigated for its potential as a biomarker for smoking-related diseases and its implications in nicotine addiction.
Industry: Utilized in the development of smoking cessation aids and in the assessment of tobacco product safety.
Mécanisme D'action
The mechanism of action of (3’R,5’S)-3’-Hydroxycotinine involves its interaction with various enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which catalyze its formation and further metabolism. The molecular targets include nicotinic acetylcholine receptors, where it may exert modulatory effects.
Comparaison Avec Des Composés Similaires
Cotinine: The precursor to (3’R,5’S)-3’-Hydroxycotinine, also a major nicotine metabolite.
Nicotine: The parent compound, widely known for its addictive properties.
Nornicotine: Another metabolite of nicotine with distinct pharmacological effects.
Uniqueness: (3’R,5’S)-3’-Hydroxycotinine is unique due to its specific stereochemistry and its role as a major metabolite in nicotine metabolism. Its presence and levels in biological fluids can provide valuable information about an individual’s nicotine exposure and metabolism.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3/t8-,9+/m0/s1 |
Clé InChI |
PWSIUZQSRBSOPV-DTWKUNHWSA-N |
SMILES isomérique |
CN1[C@@H](C[C@H](C1=O)O)C2=CC=CC=N2 |
SMILES canonique |
CN1C(CC(C1=O)O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


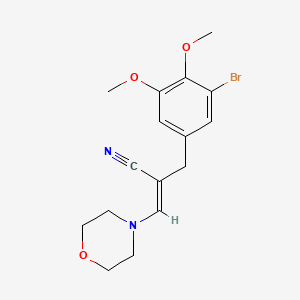
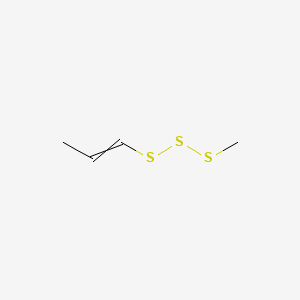
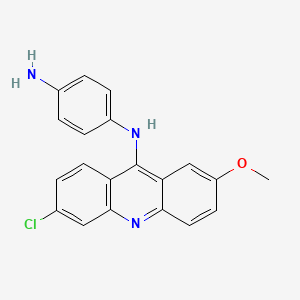

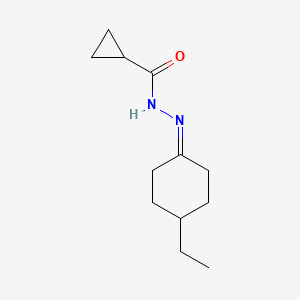
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
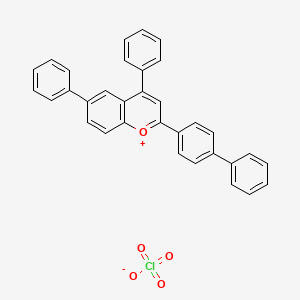
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
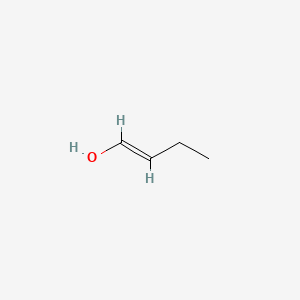
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
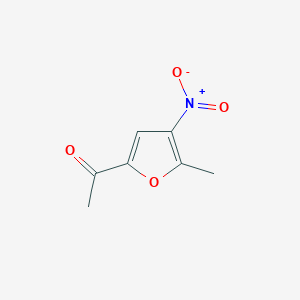
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
